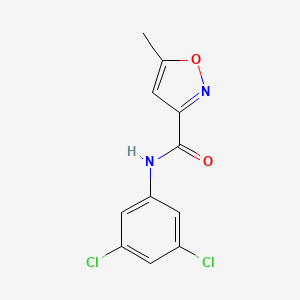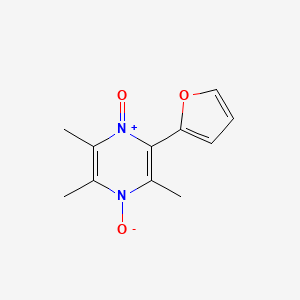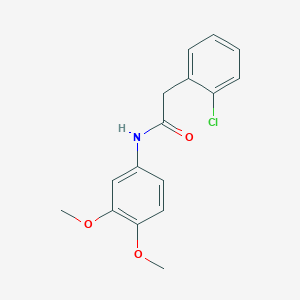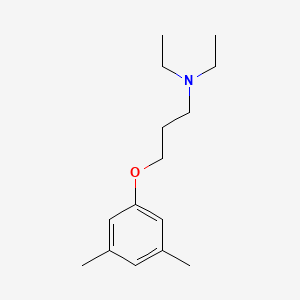
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-841720, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole carboxamides, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to affect mycobacterial energetics , suggesting that this compound might also interact with enzymes or proteins involved in energy metabolism in bacteria.
Biochemical Pathways
Based on the reported effects on mycobacterial energetics , it can be inferred that the compound might interfere with the energy metabolism pathways in bacteria.
Result of Action
Similar compounds have been reported to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations, and bursting cells at lethal concentrations . This suggests that N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide might have similar effects.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Análisis Bioquímico
Biochemical Properties
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves binding to specific enzyme active sites, thereby modulating their catalytic activity. For instance, this compound has been shown to inhibit certain amidases, which are enzymes responsible for hydrolyzing amide bonds . This inhibition can lead to alterations in metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the energetics of Mycobacterium tuberculosis by disrupting its metabolic processes . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to their active sites, thereby preventing substrate access and subsequent catalytic reactions. For instance, this compound has been shown to inhibit the activity of certain amidases, leading to a decrease in the hydrolysis of amide bonds . This inhibition can result in the accumulation of specific metabolites and alterations in metabolic flux.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental use . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and exert its intended biochemical effects . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, the inhibition of amidases by this compound can lead to the accumulation of specific metabolites, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZYHTTXJHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)

![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
